1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide
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Overview
Description
1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide typically involves multiple steps. One common approach is to start with commercially available starting materials and build the desired structure through a series of chemical reactions. These reactions may include condensation, cyclization, and functional group transformations. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Research into the compound’s potential therapeutic effects includes investigations into its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-2-yl)methyl)-1H-pyrrole-2-carboxamide
- 1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-yl)methyl)-1H-pyrrole-2-carboxamide
Uniqueness
Compared to similar compounds, 1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide may exhibit unique properties due to the specific arrangement of atoms in its structure. These properties can include differences in reactivity, biological activity, and physical characteristics. The presence of the pyrazine ring, for example, may confer distinct electronic and steric effects that influence the compound’s behavior in chemical and biological systems.
Properties
IUPAC Name |
1-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylmethyl)pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-17-5-2-3-11(17)13(19)15-7-10-9-18-6-4-14-8-12(18)16-10/h2-3,5,9,14H,4,6-8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZCGBVWUIDMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=CN3CCNCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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